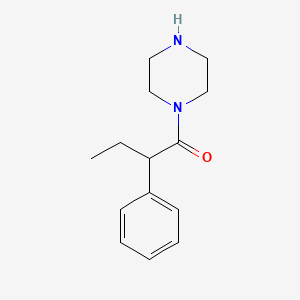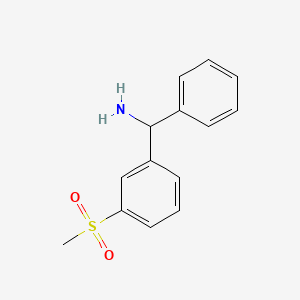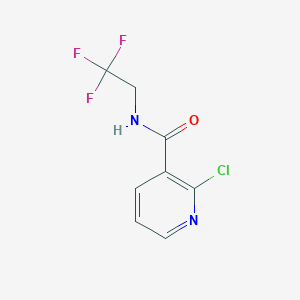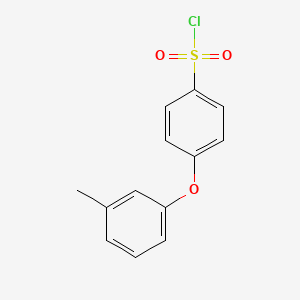![molecular formula C13H15F3N2O B3072060 1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1016512-40-5](/img/structure/B3072060.png)
1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane
Vue d'ensemble
Description
The compound “1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane” is likely a benzoyl derivative of 1,4-diazepane, with a trifluoromethyl group attached to the benzoyl moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 4-(Trifluoromethyl)benzoyl chloride, which is an important raw material and intermediate used in Organic Synthesis .Molecular Structure Analysis
The compound likely contains a seven-membered diazepane ring attached to a benzoyl group, which in turn has a trifluoromethyl group attached to it .Chemical Reactions Analysis
The compound, due to the presence of the benzoyl group, might undergo reactions typical of carbonyl compounds. The trifluoromethyl group might also influence the reactivity of the compound .Applications De Recherche Scientifique
Organic Synthesis
“1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane” could be used as an important raw material and intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts by which organic chemists manipulate the structure of molecules and construct compounds.
Pharmaceuticals
This compound could be used in the pharmaceutical industry . It could serve as a building block in the synthesis of various drugs. For instance, it could be used in the synthesis of FDA-approved trifluoromethyl group-containing drugs .
Agrochemicals
Agrochemicals are chemicals used in agriculture, including pesticides, insecticides, fungicides, herbicides, and chemical fertilizers. The trifluoromethyl group in “1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane” could potentially enhance the effectiveness of these agrochemicals .
Dyestuff
The compound could also be used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials such that the coloring is not readily altered by washing, heat, light, or other factors to which the material is likely to be exposed.
DNA Interaction Studies
There is potential for this compound to be used in DNA interaction studies . These studies are crucial in understanding the mechanisms of how certain compounds interact with DNA, which can have implications in fields like genetics and drug development.
Electronics
Organofluorine chemistry is a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors; hence, several applications are witnessed in medicines, electronics, agrochemicals, and catalysis .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,4-diazepan-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-2-10(3-5-11)12(19)18-8-1-6-17-7-9-18/h2-5,17H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTADPKATNWIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B3071977.png)
![1-(Benzo[d]oxazol-2-yl)piperidin-4-ol](/img/structure/B3071978.png)
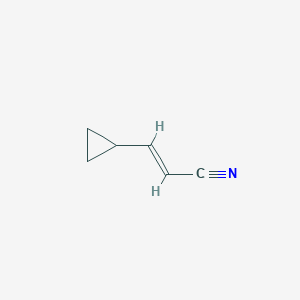

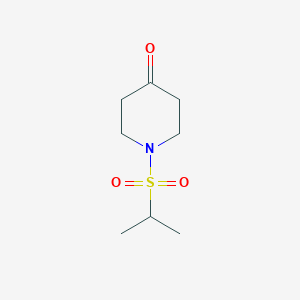




![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
